1,6-Diazaspiro[3.3]heptane
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Overview
Description
1,6-Diazaspiro[3.3]heptane is a unique spirocyclic compound characterized by a seven-membered ring containing two nitrogen atoms. This compound has garnered significant interest due to its potential applications in medicinal chemistry and drug design. Its rigid structure and spirocyclic framework make it an attractive candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Diazaspiro[3.3]heptane can be synthesized through several methods. One common approach involves the reaction of azabicyclo[1.1.0]butane with electrophiles to induce spirocyclization. This method typically requires mild reaction conditions and can be performed using flow technology . Another method involves the reduction of β-lactam intermediates using reducing agents such as alane .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,6-Diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the spirocyclic ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with amine or alkyl groups.
Substitution: Formation of substituted derivatives with various functional groups depending on the electrophile used
Scientific Research Applications
1,6-Diazaspiro[3.3]heptane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioisostere in drug design, mimicking the structure and function of other biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
1,6-Diazaspiro[3.3]heptane can be compared with other spirocyclic compounds such as 1-oxa-2,6-diazaspiro[3.3]heptane and 1-azaspiro[3.3]heptane. These compounds share similar structural features but differ in their chemical properties and biological activities. For example, 1-oxa-2,6-diazaspiro[3.3]heptane has an oxygen atom in the ring, which can influence its reactivity and binding affinity .
Comparison with Similar Compounds
- 1-oxa-2,6-diazaspiro[3.3]heptane
- 1-azaspiro[3.3]heptane
- 1-benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-ol .
Biological Activity
1,6-Diazaspiro[3.3]heptane is a bicyclic compound characterized by its unique spiro structure, which incorporates two nitrogen atoms within a seven-membered ring. This compound has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CnHmN2, with a molecular weight that varies based on substituents. The presence of nitrogen atoms in the spiro framework contributes to its chemical reactivity and potential interactions with biological targets.
1. Antimicrobial Activity
Some derivatives of this compound have demonstrated effectiveness against certain bacterial strains. For instance, studies have indicated that compounds with similar diazaspiro structures exhibit antimicrobial properties, suggesting that modifications to the core structure could enhance this activity.
2. Central Nervous System (CNS) Activity
Research has shown that compounds containing diazaspiro frameworks may possess CNS activity. This includes potential applications in treating neurological disorders through modulation of neurotransmitter systems. The unique structural characteristics of these compounds may contribute to their ability to cross the blood-brain barrier and interact with CNS receptors.
3. Inhibition of Soluble Epoxide Hydrolase (sEH)
Certain derivatives of this compound have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various disease states including cardiovascular and inflammatory conditions. Inhibiting sEH can lead to therapeutic effects in diseases such as hypertension and rheumatoid arthritis .
Research Findings and Case Studies
A recent study explored the pharmacological profiling of diazaspiro compounds as alternatives to piperazine cores in drug design. The findings revealed that specific modifications to the diazaspiro structure could enhance target selectivity and reduce off-target effects compared to traditional scaffolds like piperazine. For instance, compounds derived from the diazaspiro framework showed varied inhibition profiles against PARP-1 enzymatic activity, with some exhibiting significantly lower IC50 values than their piperazine counterparts .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
1,6-diazaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-2-7-5(1)3-6-4-5/h6-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPXYEYBUROSJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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